

Specificity Analysis of MNK Inhibition: A Comparative Guide to Tomivosertib (eFT508)

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Compound of Interest		
Compound Name:	MNK8	
Cat. No.:	B10861303	Get Quote

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Introduction

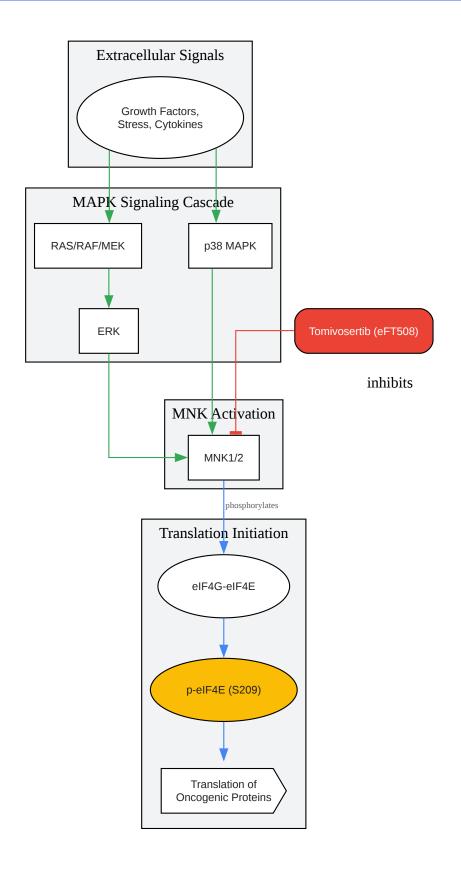
The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical node in cellular signaling, integrating inputs from the RAS/RAF/MEK/ERK and p38 MAPK pathways.[1] A key downstream substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Serine 209 is a crucial regulatory step for the translation of a subset of mRNAs encoding proteins involved in cancer progression, inflammation, and immune responses.[1][3] Consequently, the development of potent and selective MNK inhibitors is a promising therapeutic strategy.

This guide provides a detailed specificity analysis of Tomivosertib (eFT508), a highly potent and selective MNK1/2 inhibitor, in the context of other known MNK inhibitors.[4][5][6] As information on a compound designated "MNK8" is not publicly available, this guide focuses on Tomivosertib as a representative best-in-class MNK inhibitor.

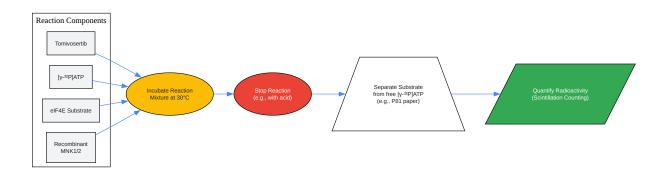
The MNK Signaling Pathway

The MNK kinases are activated via phosphorylation by ERK and p38 MAPKs.[1] Once activated, MNK1/2 phosphorylate eIF4E, which is a component of the eIF4F cap-binding complex.[2] This phosphorylation event is thought to promote the translation of specific mRNAs that contain complex 5' untranslated regions.











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